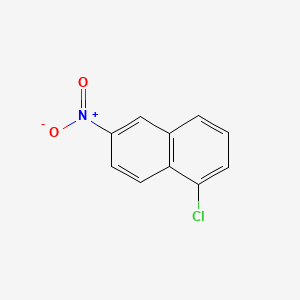

1-Chloro-6-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56961-36-5 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

1-chloro-6-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H |

InChI Key |

ZROFLSNLBFQHLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-6-nitronaphthalene (CAS Number: 56961-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known properties of 1-Chloro-6-nitronaphthalene. Due to the limited publicly available data on this specific isomer, this document also includes information on related chloronitronaphthalene compounds to offer a broader context. The guide covers chemical and physical properties, a general synthetic approach, and safety considerations based on related molecules. Notably, extensive searches for biological activity, specific experimental protocols for its synthesis and biological evaluation, and its involvement in signaling pathways yielded no specific results for this compound. Consequently, a detailed discussion in these areas and a corresponding signaling pathway diagram, as initially requested, cannot be provided.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in any experimental setting.

| Property | Value | Reference(s) |

| CAS Number | 56961-36-5 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 167.9 ± 20.4 °C | [1] |

Synthesis and Characterization

A general experimental workflow for the synthesis and characterization of a chloronitronaphthalene isomer is depicted below.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched literature. However, data for the related compound 1-nitronaphthalene and other chloronitronaphthalene isomers can be used as a reference for spectral interpretation.

For 1-Nitronaphthalene:

-

Biological Activity: While not carcinogenic, 1-nitronaphthalene exhibits significant cytotoxicity and ecotoxicity.[2] It can be metabolized by certain bacteria, and its mutagenic potential can be higher than its parent PAH because it can be activated to more toxic products in the human body.[2]

Safety and Handling

There is no specific safety data sheet (MSDS) available for this compound. However, based on the data for the closely related compound 1-chloro-8-nitronaphthalene, it should be handled with care.

General Hazards for Related Compounds:

-

Eye Damage: May cause serious eye damage.[3]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid release to the environment.

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity, mechanism of action, or potential applications in drug development for this compound. There are no published studies detailing its effects on any biological systems, its interaction with any cellular pathways, or its evaluation as a therapeutic agent. Therefore, the creation of a signaling pathway diagram as requested is not possible based on the current body of scientific knowledge.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are known. However, there is a significant lack of publicly available information regarding its specific synthesis protocol, detailed spectroscopic characterization, and, most critically, its biological properties. For researchers and professionals in drug development, the absence of any data on its bioactivity, cytotoxicity, or mechanism of action means that its potential as a pharmacological agent is entirely unexplored. Further research is required to elucidate these properties and to determine if this compound or its derivatives hold any promise for therapeutic applications.

References

Synthesis of 1-Chloro-6-nitronaphthalene from 1-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-chloro-6-nitronaphthalene from 1-chloronaphthalene, exploring two primary synthetic routes: direct nitration and a two-step process involving a Sandmeyer reaction. This document provides a comparative analysis of these methodologies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the effective synthesis of this valuable chemical intermediate.

Introduction

This compound is a substituted naphthalene derivative with potential applications in organic synthesis, serving as a precursor for various more complex molecules in medicinal chemistry and materials science. The strategic placement of the chloro and nitro groups on the naphthalene core allows for a range of subsequent chemical transformations. This guide outlines the two main approaches for its synthesis, providing the necessary technical details for laboratory replication.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are discussed:

-

Route 1: Direct Nitration of 1-Chloronaphthalene. This method involves the direct electrophilic substitution of a nitro group onto the 1-chloronaphthalene backbone. While straightforward, this approach typically results in a mixture of isomers, necessitating careful purification.

-

Route 2: Sandmeyer Reaction of 6-Nitro-1-naphthylamine. This alternative, multi-step approach offers greater regioselectivity. It begins with the synthesis of 6-nitro-1-naphthylamine, which is then converted to the target molecule via a diazotization reaction followed by a copper(I) chloride-mediated substitution.

Logical Relationship of Synthetic Pathways

Experimental Protocols

Route 1: Direct Nitration of 1-Chloronaphthalene

This protocol is adapted from the work of Attia, Gore, and Morris (1987). The direct nitration of 1-chloronaphthalene yields a mixture of several isomeric products.

-

Reaction Setup: A solution of 1-chloronaphthalene in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-water bath to maintain a temperature of 0°C.

-

Nitration: Fuming nitric acid is added dropwise to the cooled solution with continuous stirring over a period of 30 minutes. The reaction mixture is stirred for an additional 2 hours at 0°C.

-

Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product mixture.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried. The separation of the isomers is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

The direct nitration of 1-chloronaphthalene results in a mixture of mononitrated isomers. The approximate distribution of these isomers is presented in the table below. It is important to note that the desired this compound is a minor product in this reaction.

| Isomer | Position of Nitro Group | Approximate Yield (%) |

| 1-Chloro-2-nitronaphthalene | 2 | Major Product |

| 1-Chloro-4-nitronaphthalene | 4 | Significant Product |

| 1-Chloro-5-nitronaphthalene | 5 | Minor Product |

| This compound | 6 | ~6% |

| 1-Chloro-8-nitronaphthalene | 8 | Significant Product |

Table 1: Approximate Isomer Distribution in the Direct Nitration of 1-Chloronaphthalene.

Route 2: Synthesis via Sandmeyer Reaction

This protocol is based on the work of Hodgson and Turner (1943) and offers a more regioselective route to this compound.

-

Preparation of 6-Nitro-1-naphthylamine: This starting material can be synthesized through the nitration of N-acetyl-1-naphthylamine followed by hydrolysis.

-

Diazotization: 6-Nitro-1-naphthylamine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: A freshly prepared solution of copper(I) chloride in concentrated hydrochloric acid is cooled to 0°C. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated on a water bath until the evolution of nitrogen ceases.

-

Work-up and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude this compound is washed with water, dried, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data Summary

| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction |

| Starting Material | 1-Chloronaphthalene | 6-Nitro-1-naphthylamine |

| Key Reagents | Fuming Nitric Acid, Acetic Anhydride | Sodium Nitrite, Copper(I) Chloride, HCl |

| Yield of this compound | Low (~6%) | Moderate to Good |

| Purity of Crude Product | Low (Isomer Mixture) | High |

| Purification Method | Column Chromatography | Recrystallization |

| Regioselectivity | Poor | Excellent |

Table 2: Comparison of the Two Synthetic Routes.

Conclusion

Both direct nitration of 1-chloronaphthalene and the Sandmeyer reaction of 6-nitro-1-naphthylamine provide viable pathways to this compound. The choice of method will depend on the desired scale, purity requirements, and the availability of starting materials. For applications requiring high purity and regioselectivity, the Sandmeyer reaction is the superior method, despite being a multi-step process. The direct nitration route, while simpler in execution, necessitates a more involved purification process to isolate the desired isomer from a complex mixture. This guide provides the essential technical information to enable researchers to make an informed decision and successfully synthesize this compound for their research and development needs.

An In-depth Technical Guide on the Spectroscopic Data of 1-Chloro-6-nitronaphthalene

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 1-Chloro-6-nitronaphthalene (CAS RN: 56961-36-5) did not yield any specific results. The data presented in this document is based on a combination of information for the closely related isomer, 6-chloro-1-nitronaphthalene, and general spectroscopic principles for aromatic nitro compounds. This guide is intended to be illustrative and provide researchers with an understanding of the expected spectral characteristics.

Introduction

This compound is a substituted naphthalene derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical and materials science applications. Its specific substitution pattern influences its electronic properties and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This technical guide provides a summary of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and generalized experimental protocols for its characterization.

Spectroscopic Data

Due to the absence of experimental data for this compound, the following sections provide data for a closely related isomer, 6-chloro-1-nitronaphthalene, and typical spectroscopic ranges for related compounds to serve as a reference.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₆ClNO₂, with a molecular weight of approximately 207.61 g/mol .

Illustrative Data for 6-Chloro-1-nitronaphthalene (Isomer):

| Parameter | Value |

| NIST Number | 255615 |

| Molecular Ion (M⁺) | m/z 207 |

| Major Fragments | m/z 149, 126 |

Source: PubChem CID 610075[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro substituents. Protons on an aromatic ring generally appear in the range of 6.5-8.0 ppm.[2][3]

Expected ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected in 7.0 - 9.0 | d, dd, t | 1H each | Aromatic Protons |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[2][3]

Expected ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| Expected in 120 - 150 | Aromatic Carbons |

| Expected > 140 | Carbons attached to NO₂ |

| Expected ~130-140 | Carbons attached to Cl |

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic peaks will be from the nitro group and the aromatic ring.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C Bending |

| ~1550 - 1490 | Strong | Asymmetric NO₂ Stretch |

| ~1355 - 1315 | Strong | Symmetric NO₂ Stretch |

| ~850 - 750 | Strong | C-Cl Stretch |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (radical cation) and various fragment ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chloro-nitronaphthalene compound.

References

An In-Depth Technical Guide to the Health and Safety of 1-Chloro-6-nitronaphthalene

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-Chloro-6-nitronaphthalene. Due to the limited specific toxicological data for this compound, this guide largely relies on data from structurally similar compounds, namely 1-nitronaphthalene and chlorinated naphthalenes. This information is intended for use by researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment and adherence to all applicable safety regulations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for safe handling and use. The available data for this compound and its parent, 1-nitronaphthalene, are summarized below.

| Property | This compound | 1-Nitronaphthalene |

| CAS Number | 56961-36-5 | 86-57-7 |

| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₇NO₂ |

| Molecular Weight | 207.61 g/mol | 173.17 g/mol |

| Appearance | Not specified; likely a solid | Yellow crystalline solid |

| Melting Point | Not available | 53 - 57 °C |

| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg | 304 °C |

| Flash Point | 167.9 ± 20.4 °C | 164 °C (closed cup) |

| Density | 1.4 ± 0.1 g/cm³ | Not available |

| Solubility | Insoluble in water | Insoluble in water |

Toxicological Profile (Extrapolated from Analogous Compounds)

Due to the scarcity of specific toxicological data for this compound, this section summarizes the known toxic effects of 1-nitronaphthalene and the general toxicological profile of chlorinated naphthalenes. It is crucial to handle this compound with the assumption that it may exhibit similar toxicities.

Acute Toxicity

Acute exposure to 1-nitronaphthalene can cause significant toxicity. In animal studies, it has been shown to induce respiratory distress and liver damage.

| Route of Exposure | Species | Effect |

| Oral (1-Nitronaphthalene) | Rat | LD50: 120 mg/kg[1] |

| Intraperitoneal (1-Nitronaphthalene) | Rat | Respiratory distress, centrilobular liver necrosis at 100 mg/kg. Selective necrosis of non-ciliated bronchiolar (Clara) cells.[2] |

Genotoxicity and Mutagenicity

Nitroaromatic compounds are often associated with genotoxic and mutagenic effects, primarily through the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.

| Assay | Compound | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | 1-Nitronaphthalene | Mutagenic in various Salmonella typhimurium strains (TA98, TA100, TA1535, TA1538).[3] |

| In vitro Mammalian Cell Micronucleus Test | Chlorinated Naphthalenes | Data is limited, but some congeners are suspected to have genotoxic potential. |

| DNA Damage | 1-Nitronaphthalene | Induced DNA damage in Salmonella typhimurium.[3] |

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. However, studies on 1-nitronaphthalene provide some insight.

| Species | Study Type | Findings |

| Fischer 344 Rats and B6C3F1 Mice | Bioassay (oral administration in feed) | Under the conditions of the bioassay, 1-nitronaphthalene was not demonstrated to be carcinogenic.[1][4] |

It is important to note that the lack of a carcinogenic finding in this specific study does not definitively rule out carcinogenic potential, especially considering the genotoxic nature of many nitroaromatic compounds.

Mechanisms of Toxicity

The toxicity of this compound is likely driven by mechanisms common to nitroaromatic compounds and chlorinated naphthalenes. These include metabolic activation, oxidative stress, and interaction with cellular receptors.

Metabolic Activation

The primary mechanism of toxicity for nitroaromatic compounds involves the reduction of the nitro group to form reactive intermediates. This process is often catalyzed by cytochrome P450 enzymes. The resulting nitroso and hydroxylamine metabolites are highly reactive and can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and mutations.

Caption: Proposed metabolic activation pathway for this compound.

Oxidative Stress

The metabolic cycling of the nitro group can lead to the production of reactive oxygen species (ROS), such as superoxide anions. This can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage lipids, proteins, and DNA.[5]

Aryl Hydrocarbon (Ah) Receptor Activation

Chlorinated naphthalenes are known to be agonists of the aryl hydrocarbon (Ah) receptor.[6] Activation of this receptor can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and the induction of cytochrome P450 enzymes, which can, in turn, enhance the metabolic activation of the compound. It is plausible that this compound also interacts with the Ah receptor.

Caption: Postulated Ah receptor activation pathway by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. Therefore, this section outlines standard methodologies for key toxicological assays that would be appropriate for evaluating the safety of this compound, based on OECD guidelines and established practices.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.

-

Procedure:

-

Prepare a top agar containing a trace amount of histidine, the tester strain, and the test substance at various concentrations.

-

Pour the top agar onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: General workflow for the Ames Test.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.[7]

Methodology:

-

Animals: Use a small number of animals (typically rats), usually of a single sex (females are generally more sensitive).

-

Dose Levels: Start with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

Administer the substance orally to a group of 3 animals.

-

Observe the animals for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first step determines the dose for the next step (if necessary).

-

-

Data Analysis: The classification is based on the mortality observed at specific dose levels.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Lines: Use appropriate mammalian cell lines (e.g., CHO, V79, L5178Y, TK6).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).

-

Procedure:

-

Expose cell cultures to the test substance at various concentrations for a defined period.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

-

Data Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Handling and Safety Precautions

Given the potential for significant toxicity, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material in a sealed container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is lacking, the available information on analogous compounds such as 1-nitronaphthalene and chlorinated naphthalenes indicates a potential for significant health hazards, including acute toxicity, genotoxicity, and other chronic effects. It is imperative that this compound is handled with extreme caution, employing robust engineering controls and appropriate personal protective equipment. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. Bioassay of 1-nitronaphthalene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute target organ toxicity of 1-nitronaphthalene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Synthetic Versatility of 1-Chloro-6-nitronaphthalene: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6-nitronaphthalene is a versatile bifunctional organic compound that holds significant potential as a building block in the synthesis of a wide array of complex molecules. Its naphthalene core, substituted with both an electron-withdrawing nitro group and a labile chlorine atom, allows for a variety of chemical transformations. This guide explores the core applications of this compound in organic synthesis, providing insights into its reactivity and showcasing its utility in the construction of valuable intermediates for the pharmaceutical and materials science sectors.

The strategic positioning of the chloro and nitro functionalities on the naphthalene ring system activates the molecule for several key reaction classes. The electron-withdrawing nature of the nitro group renders the carbon atom bearing the chlorine susceptible to nucleophilic aromatic substitution (SNAr) . Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for functionalization. Finally, the chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This document will provide an in-depth overview of these transformations, supported by experimental data and detailed protocols for key reactions, often drawing upon well-established procedures for analogous compounds due to the specific, niche applications of this particular isomer.

Core Synthetic Applications

The synthetic utility of this compound is primarily centered around three key types of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form new C-C and C-N bonds, respectively.

These core reactions can be employed in a sequential manner to afford a diverse range of substituted naphthalene derivatives.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative reactions analogous to those that can be performed on this compound. This data is compiled from literature procedures for closely related substrates and serves to provide an expected range of reaction efficiencies.

Table 1: Nucleophilic Aromatic Substitution with Amines (Analogous Reaction)

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-1-nitronaphthalene | Ammonia | Ethanol | 150-160 | 6 | ~85 | Organic Syntheses |

Table 2: Reduction of the Nitro Group (General Methods)

| Substrate | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aromatic Nitro Compound | H2 | Pd/C | Ethanol | Room Temp | >90 |

| Aromatic Nitro Compound | SnCl2·2H2O | - | Ethanol | Reflux | >85 |

| Aromatic Nitro Compound | Fe / NH4Cl | - | Ethanol/Water | Reflux | >90 |

Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides (General Conditions)

| Aryl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| General Aryl-Cl | Aryl-B(OH)2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 100 | 70-95 |

| General Aryl-Cl | Aryl-B(OH)2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 75-98 |

Key Synthetic Transformations and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 6-position activates the C1-position for nucleophilic attack. This allows for the displacement of the chloride by a range of nucleophiles.

Logical Workflow for SNAr Reactions

Caption: General workflow for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 6-Nitro-N-phenylnaphthalen-1-amine (Analogous Procedure)

This protocol is adapted from established procedures for the reaction of activated aryl chlorides with amines.

-

Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred under an inert atmosphere for 12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-Nitro-N-phenylnaphthalen-1-amine.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast number of synthetic possibilities. The resulting aminonaphthalene derivatives are valuable precursors for dyes, pharmaceuticals, and agrochemicals.

Signaling Pathway for Reduction and Further Functionalization

Caption: Reduction of the nitro group and subsequent reactions.

Experimental Protocol: Synthesis of 6-Amino-1-chloronaphthalene

-

Reaction Setup: In a round-bottom flask, this compound (1.0 mmol) is dissolved in ethanol (10 mL). Stannous chloride dihydrate (SnCl2·2H2O, 3.0 mmol) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate and the solution is made basic by the slow addition of a saturated aqueous solution of sodium bicarbonate. The resulting suspension is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield 6-Amino-1-chloronaphthalene.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the naphthalene ring allows for the application of modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction for the formation of C-C bonds. This enables the introduction of various aryl and alkyl groups at the C1 position.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Phenyl-6-nitronaphthalene (Illustrative Procedure)

-

Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol) is placed in a reaction vessel.

-

Reaction Conditions: The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 100 °C for 12 hours with vigorous stirring.

-

Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give 1-phenyl-6-nitronaphthalene.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules and functional materials. For instance, substituted 1,6-naphthalenes have been investigated as protease inhibitors. The ability to introduce diverse functionalities at both the C1 and C6 positions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

In materials science, the extended π-system of the naphthalene core, when appropriately functionalized, can be utilized in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Conclusion

This compound is a readily available and highly versatile starting material for a range of organic transformations. Its potential in nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions makes it a valuable tool for synthetic chemists. The ability to selectively functionalize two distinct positions on the naphthalene scaffold provides a powerful strategy for the construction of complex and functionally rich molecules for diverse applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is likely to uncover even more innovative synthetic applications.

Reactivity of the chloro and nitro groups in 1-Chloro-6-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the chloro and nitro functional groups in 1-chloro-6-nitronaphthalene. The strategic positioning of these groups on the naphthalene core imparts distinct reactivity patterns that are of significant interest in synthetic chemistry and drug discovery. This document details the key transformations, including nucleophilic aromatic substitution at the chloro position and reduction of the nitro group, providing experimental protocols and representative data to inform research and development activities.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by the interplay between the electron-withdrawing nitro group and the displaceable chloro group on the aromatic naphthalene scaffold. The nitro group, a strong deactivating group, significantly influences the electron density of the naphthalene ring system, making it susceptible to specific chemical transformations.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution

The chloro group at the 1-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing nature of the nitro group at the 6-position. By withdrawing electron density from the aromatic ring through resonance and inductive effects, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles that can be employed in SNAr reactions with this compound include:

-

Amines: Primary and secondary amines react to form the corresponding N-substituted 6-nitro-1-naphthylamines.

-

Alkoxides: Alkoxides, such as sodium methoxide, yield the corresponding ether derivatives.

-

Azide: Sodium azide can be used to introduce an azido group, which can be a precursor for other functionalities.

The general workflow for a nucleophilic aromatic substitution on this compound is depicted below.

Reactivity of the Nitro Group: Reduction to an Amine

The nitro group at the 6-position can be readily reduced to a primary amine (amino group), yielding 1-chloro-6-naphthylamine. This transformation is a cornerstone in the synthesis of various pharmaceutical intermediates and other fine chemicals, as the resulting amino group is a versatile handle for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common reduction protocols include:

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). It is often a clean and efficient method.

-

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl2) in acidic media is also a widely used reagent.

The logical relationship for the reduction of the nitro group is illustrated in the following diagram.

Experimental Protocols and Data

The following sections provide detailed, representative experimental protocols for the key transformations of this compound. The quantitative data presented in the tables are based on analogous reactions reported in the literature for structurally similar compounds and should be considered as guiding examples.

Nucleophilic Aromatic Substitution Protocols

Table 1: Representative Conditions and Yields for Nucleophilic Aromatic Substitution

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Amine | Piperidine | Ethanol | Reflux | 4-8 | 85-95 |

| Alkoxide | Sodium Methoxide | Methanol | Reflux | 2-6 | 90-98 |

| Azide | Sodium Azide | DMF | 80-100 | 6-12 | 80-90 |

Protocol 2.1.1: Synthesis of N-(6-nitro-1-naphthyl)piperidine (Representative)

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added piperidine (2.0 mmol).

-

The reaction mixture is heated to reflux and stirred for 4-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(6-nitro-1-naphthyl)piperidine.

Protocol 2.1.2: Synthesis of 1-Methoxy-6-nitronaphthalene (Representative)

-

Sodium metal (1.5 mmol) is carefully added to anhydrous methanol (10 mL) under an inert atmosphere to prepare a solution of sodium methoxide.

-

To this solution is added this compound (1.0 mmol).

-

The reaction mixture is heated to reflux and stirred for 2-6 hours, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled, and the methanol is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Nitro Group Reduction Protocols

Table 2: Representative Conditions and Yields for Nitro Group Reduction

| Reagent | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| H2, Pd/C (10%) | Ethanol/Methanol | 25-50 | 2-6 | 90-99 |

| SnCl2·2H2O | Ethanol | Reflux | 1-3 | 85-95 |

| Fe, HCl | Ethanol/Water | Reflux | 2-4 | 80-90 |

Protocol 2.2.1: Catalytic Hydrogenation to 1-Chloro-6-aminonaphthalene (Representative)

-

A solution of this compound (1.0 mmol) in ethanol or methanol (15 mL) is placed in a hydrogenation vessel.

-

Palladium on carbon (10 wt. %, 0.05-0.1 g) is added to the solution.

-

The vessel is connected to a hydrogen source and purged several times.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature or slightly elevated temperature (up to 50 °C) for 2-6 hours.

-

Reaction completion is monitored by TLC or the cessation of hydrogen uptake.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-chloro-6-aminonaphthalene, which can be further purified by recrystallization.

Protocol 2.2.2: Reduction with Stannous Chloride to 1-Chloro-6-aminonaphthalene (Representative)

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added stannous chloride dihydrate (SnCl2·2H2O, 3.0-4.0 mmol).

-

The mixture is heated to reflux and stirred for 1-3 hours, with the reaction monitored by TLC.

-

After completion, the reaction mixture is cooled and the solvent is partially evaporated.

-

The mixture is then poured into ice-water and basified with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.

-

The aqueous layer is extracted several times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

-

Purification is achieved by column chromatography or recrystallization.

Spectroscopic Data (Reference)

Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| 1H NMR | 7.5 - 8.5 | Aromatic protons will appear as a complex pattern of doublets and doublets of doublets. |

| 13C NMR | 120 - 150 | Aromatic carbons. The carbon bearing the nitro group and the carbon bearing the chloro group will be significantly shifted. |

Conclusion

This compound is a versatile synthetic intermediate with two key reactive sites. The chloro group is activated for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. The nitro group can be efficiently reduced to an amino group, providing a gateway to a different set of chemical transformations. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and leverage its potential in the synthesis of novel molecules. It is recommended that all reactions be optimized for specific substrates and scales.

Methodological & Application

Synthetic Routes to 1-Chloro-6-nitronaphthalene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-chloro-6-nitronaphthalene derivatives. The primary route detailed herein involves a multi-step synthesis commencing from naphthalene, proceeding through nitration to 1-nitronaphthalene, followed by a selective amination to 6-nitro-1-naphthylamine, and culminating in a Sandmeyer reaction to yield the target compound, this compound. An alternative, less selective route involving the direct nitration of 1-chloronaphthalene is also discussed.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The presence of the chloro and nitro functionalities on the naphthalene core allows for a wide range of subsequent chemical transformations, making these compounds versatile building blocks in medicinal chemistry and materials science. This document outlines reliable synthetic strategies to access these valuable compounds.

Synthetic Strategies

Two primary synthetic routes are considered for the preparation of this compound:

-

Sandmeyer Reaction of 6-nitro-1-naphthylamine: This is the preferred and more selective route. It involves the diazotization of 6-nitro-1-naphthylamine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[1][2][3][4] This method offers high regioselectivity, ensuring the desired 1-chloro-6-nitro substitution pattern.

-

Direct Nitration of 1-Chloronaphthalene: This approach involves the direct electrophilic nitration of 1-chloronaphthalene. However, this method typically yields a mixture of isomers, including dinitro and trinitro derivatives, making the isolation of the desired this compound isomer challenging and often resulting in low yields.

This document will focus on the more strategic and selective Sandmeyer reaction route.

Overall Synthetic Pathway

The multi-step synthesis of this compound from naphthalene is depicted below.

Caption: Overall synthetic route from naphthalene to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Nitronaphthalene from Naphthalene

This procedure outlines the nitration of naphthalene to produce 1-nitronaphthalene.[5]

Materials:

-

Naphthalene (20 g)

-

Glacial Acetic Acid (~60 mL)

-

Concentrated Sulfuric Acid (95%, 25 mL)

-

Concentrated Nitric Acid (70%, 14 mL)

-

Ethanol (90%, ~170 mL)

-

Ice

Equipment:

-

300 mL Round-bottom flask

-

100 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel

-

Hot plate

-

Beaker (1 L)

-

Büchner funnel and filter paper

-

Mortar and pestle

Procedure:

-

Preparation of the Nitrating Mixture: In the 100 mL Erlenmeyer flask, place a stir bar and add 14 mL of concentrated nitric acid. While stirring, slowly add 25 mL of concentrated sulfuric acid. The mixing process is exothermic; cool the mixture to room temperature.

-

Dissolution of Naphthalene: In the 300 mL round-bottom flask, add 20 g of powdered naphthalene and approximately 60 mL of glacial acetic acid. Stir until the naphthalene is completely dissolved.

-

Nitration: Clamp the pressure-equalizing addition funnel onto the round-bottom flask containing the naphthalene solution. Fill the addition funnel with the cooled nitrating mixture. Slowly add the nitrating mixture to the naphthalene solution at a rate of approximately one drop every two seconds while stirring vigorously.

-

Reaction Completion: After the addition is complete, heat the reaction mixture in a hot water bath for 1 hour.

-

Isolation of Crude Product: After 1 hour, remove the hot water bath and allow the mixture to cool to about 40°C. Pour the reaction mixture into a 1 L beaker containing approximately 800 mL of cold water. An oily yellow precipitate of crude 1-nitronaphthalene will form and solidify.

-

Washing: Decant the supernatant liquid and wash the crude product with water to remove any residual acid and water-soluble impurities.

-

Purification: Filter the crude product using a Büchner funnel. Grind the solid to a fine powder using a mortar and pestle. Transfer the powder to a beaker and wash thoroughly with cold water. Filter the product again and recrystallize from approximately 170 mL of 90% ethanol to obtain pure 1-nitronaphthalene.

Expected Yield: ~96-97%[6]

Step 2: Synthesis of 6-Nitro-1-naphthylamine from 1-Nitronaphthalene

This procedure describes the amination of 1-nitronaphthalene to yield 4-nitro-1-naphthylamine. A similar procedure can be adapted for the synthesis of the 6-nitro isomer, although specific conditions for this isomer are less commonly reported. The following is a general procedure for the synthesis of a nitro-naphthylamine from a nitronaphthalene.[7]

Materials:

-

1-Nitronaphthalene (20 g, 0.115 mole)

-

Hydroxylamine hydrochloride (50 g, 0.72 mole)

-

Ethanol (95%, 1.2 L)

-

Potassium hydroxide (100 g)

-

Methanol (500 g, 630 mL)

-

Ice water

Equipment:

-

3 L flask

-

Heating bath

-

Mechanical stirrer

-

Filter funnel

Procedure:

-

Reaction Setup: In the 3 L flask, dissolve 20 g of 1-nitronaphthalene and 50 g of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol. Heat the flask in a bath maintained at 50–60°C.

-

Addition of Base: Prepare a solution of 100 g of potassium hydroxide in 630 mL of methanol and filter it. Gradually add the filtered potassium hydroxide solution to the reaction mixture with vigorous mechanical stirring over a period of 1 hour.

-

Reaction Completion: Continue stirring for an additional hour.

-

Precipitation: Pour the warm solution slowly into 7 L of ice water. The crude 4-nitro-1-naphthylamine will precipitate.

-

Isolation and Purification: Collect the solid by filtration and wash it thoroughly with water. Recrystallize the crude product from 500 mL of 95% ethanol to obtain pure 4-nitro-1-naphthylamine as long golden-orange needles.

Expected Yield: ~55-60%[7]

Note: The synthesis of 6-nitro-1-naphthylamine specifically may require optimization of this general procedure.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 6-nitro-1-naphthylamine to this compound via a Sandmeyer reaction.

Part 3a: Diazotization of 6-Nitro-1-naphthylamine

Materials:

-

6-Nitro-1-naphthylamine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ice

-

Starch-iodide paper

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of Amine: Suspend the 6-nitro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in cold water.

-

Diazotization: Slowly add the sodium nitrite solution to the cold amine suspension. Maintain the temperature below 5°C throughout the addition.

-

Check for Excess Nitrous Acid: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is necessary for complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.

Part 3b: Sandmeyer Reaction

Materials:

-

Copper(I) chloride (CuCl)

-

Concentrated Hydrochloric Acid

-

The diazonium salt solution from Part 3a

Equipment:

-

Reaction flask

-

Stirrer

Procedure:

-

Preparation of Copper(I) Chloride Solution: Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

-

Isolation: The crude this compound will precipitate from the solution. Collect the solid by filtration.

-

Purification: Wash the crude product with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Naphthalene | 1-Nitronaphthalene | HNO₃, H₂SO₄ | 96-97[6] |

| 2 | 1-Nitronaphthalene | 6-Nitro-1-naphthylamine | NH₂OH·HCl, KOH, MeOH | 55-60 (for 4-nitro isomer)[7] |

| 3 | 6-Nitro-1-naphthylamine | This compound | NaNO₂, HCl, CuCl | - |

Note: The yield for the synthesis of 6-nitro-1-naphthylamine and the subsequent Sandmeyer reaction to this compound will depend on the specific optimized conditions and should be determined experimentally.

Experimental Workflows

Diazotization and Sandmeyer Reaction Workflow

Caption: Workflow for the diazotization of 6-nitro-1-naphthylamine and subsequent Sandmeyer reaction.

Conclusion

The synthetic route to this compound via the Sandmeyer reaction of 6-nitro-1-naphthylamine is a robust and selective method. The provided protocols offer a comprehensive guide for researchers to synthesize this valuable intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The alternative route of direct nitration of 1-chloronaphthalene is generally not recommended due to poor regioselectivity. The methodologies and data presented here should serve as a valuable resource for professionals in chemical research and drug development.

References

The Synthetic Versatility of 1-Chloro-6-nitronaphthalene: A Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Chloro-6-nitronaphthalene is a substituted naphthalene derivative that holds potential as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an electron-withdrawing nitro group and a halogen atom, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates, dyes, and materials with specific electronic properties. The strategic positioning of the chloro and nitro groups on the naphthalene core allows for selective functionalization, opening avenues for the creation of diverse molecular architectures.

While specific documented applications for this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established chemistry of related nitroaromatic and haloaromatic compounds. This document outlines the potential synthetic applications of this compound, providing generalized protocols and conceptual frameworks for its use in the laboratory.

Key Synthetic Transformations

The chemical behavior of this compound is primarily dictated by its two functional groups: the nitro group and the chlorine atom. These groups can be manipulated independently or in concert to achieve a desired synthetic outcome. The principal reactions involving this building block are anticipated to be nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the naphthalene ring system towards nucleophilic attack, facilitating the displacement of the chloride ion. This SNAr reaction is a powerful tool for introducing a variety of functional groups at the 1-position.

General Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for SNAr reactions.

Experimental Protocol (General):

A generalized procedure for the nucleophilic aromatic substitution of this compound is as follows:

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, NaH, or Et₃N) (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Products and Potential Applications:

| Nucleophile | Product | Potential Application |

| Alcohols/Phenols (R-OH) | 1-Alkoxy/Aryloxy-6-nitronaphthalene | Precursors for pharmaceuticals, liquid crystals |

| Amines (R-NH₂) | 1-Amino-6-nitronaphthalene derivatives | Building blocks for dyes, agrochemicals, and biologically active compounds |

| Thiols (R-SH) | 1-Thioether-6-nitronaphthalene derivatives | Intermediates in materials science and medicinal chemistry |

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 6-chloro-1-naphthylamine. This transformation is a critical step in the synthesis of many compounds where an amino functionality is required for further elaboration, such as in diazotization reactions or amide bond formations.

General Workflow for Nitro Group Reduction:

Caption: General workflow for nitro group reduction.

Experimental Protocol (General):

A typical procedure for the reduction of the nitro group is as follows:

-

Suspend this compound (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

-

Add a reducing agent. Common choices include:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

-

Iron powder (Fe) (3-5 eq) in the presence of an acid (e.g., HCl or acetic acid).

-

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C).

-

-

Heat the reaction mixture, typically between 50 °C and reflux temperature, and monitor by TLC or LC-MS.

-

After completion, cool the reaction and, if using a metal/acid system, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting amine by column chromatography or recrystallization.

Quantitative Data (Illustrative for related compounds):

| Reducing System | Substrate | Product | Yield (%) |

| SnCl₂/HCl | 1-Chloro-4-nitronaphthalene | 4-Chloro-1-naphthylamine | >90 |

| Fe/AcOH | 1-Nitronaphthalene | 1-Naphthylamine | ~85-95 |

| H₂/Pd-C | 2-Chloro-5-nitropyridine | 5-Amino-2-chloropyridine | >95 |

Note: The yields presented are for analogous compounds and are intended to be illustrative of the expected efficiency of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the naphthalene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems, styrenyl derivatives, and acetylenic compounds.

General Workflow for Suzuki Coupling:

Caption: General workflow for Suzuki coupling.

Experimental Protocol (General for Suzuki Coupling):

-

To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Synthetic Strategies and Signaling Pathways

The derivatives of this compound can serve as key intermediates in the synthesis of biologically active molecules. For instance, the resulting 6-substituted-1-naphthylamines can be further functionalized to create compounds that may interact with various biological targets. While no specific signaling pathways have been directly attributed to derivatives of this compound in the available literature, the naphthalene scaffold is present in numerous compounds with known pharmacological activities.

Logical Relationship of Synthetic Transformations:

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of both a nitro group and a chlorine atom on the naphthalene core provides two distinct handles for chemical modification, allowing for the construction of a wide array of complex molecules. The synthetic pathways outlined in this document, based on well-established chemical principles, offer a roadmap for researchers to unlock the potential of this versatile compound in the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Further research into the specific reaction conditions and applications of this compound is warranted to fully elucidate its synthetic utility.

Application Notes and Protocols for the Reduction of 1-Chloro-6-nitronaphthalene to 6-Chloro-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 1-Chloro-6-nitronaphthalene to form 6-Chloro-1-naphthylamine, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document outlines three common and effective reduction methods: catalytic hydrogenation, the Béchamp reduction using iron, and reduction with stannous chloride. Each method's advantages, disadvantages, and specific experimental protocols are detailed to aid in the selection and execution of the most suitable procedure for your research and development needs.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of complex molecules. The presence of a chlorine substituent on the naphthalene core in this compound necessitates careful selection of the reduction method to avoid undesired dehalogenation. This document provides a comparative overview of three robust methods for this transformation.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. For halogenated aromatic compounds, Raney nickel is often preferred over palladium on carbon (Pd/C) to minimize hydrodehalogenation.[1]

Advantages:

-

High efficiency and clean reaction profile.

-

Milder reaction conditions compared to some chemical reductions.

-

The catalyst can often be recovered and reused.

Disadvantages:

-

Requires specialized high-pressure hydrogenation equipment.

-

Raney nickel is pyrophoric and must be handled with care.

-

Potential for dehalogenation, although minimized with Raney Nickel.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®) for filtration

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In the reaction vessel of the high-pressure autoclave, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add a slurry of Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution.

-

Seal the autoclave and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60°C).

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of appropriately.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-1-naphthylamine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Method 2: Béchamp Reduction with Iron

The Béchamp reduction, which uses iron metal in the presence of a weak acid, is a classical and industrially significant method for the reduction of aromatic nitro compounds.[2]

Advantages:

-

Cost-effective and readily available reagents.

-

Generally high yields and good chemoselectivity.

-

Does not require high-pressure equipment.

Disadvantages:

-

Generates a large amount of iron oxide sludge as a byproduct, which can make product isolation challenging.

-

The reaction can be exothermic and requires careful temperature control.

-

Longer reaction times may be required compared to catalytic hydrogenation.

Experimental Protocol: Béchamp Reduction

Materials:

-

This compound

-

Iron powder or iron filings

-

Acetic acid or Hydrochloric acid (catalytic amount)

-

Ethanol or water (solvent)

-

Sodium carbonate or Sodium hydroxide solution for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), a solvent (e.g., a mixture of ethanol and water), and iron powder (typically 3-5 eq).

-

With vigorous stirring, add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.

-

Heat the mixture to reflux (typically 80-100°C) and maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a solution of sodium carbonate or sodium hydroxide until the pH is basic.

-

Filter the mixture to remove the iron and iron oxide sludge. Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Chloro-1-naphthylamine.

-

Purify the crude product by recrystallization or column chromatography.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Reduction of aromatic nitro compounds using stannous chloride in an acidic medium is a common laboratory-scale method that is effective for substrates with sensitive functional groups.[1]

Advantages:

-

Mild reaction conditions.

-

High chemoselectivity, often tolerating other reducible functional groups.

-

Generally good yields.

Disadvantages:

-

Stoichiometric amounts of the tin reagent are required, leading to significant tin-containing waste.

-

Work-up can be complicated by the formation of tin salts.

Experimental Protocol: Stannous Chloride Reduction

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol (solvent)

-

Sodium hydroxide or potassium hydroxide solution for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

Equipment:

-

Round-bottom flask with a stirrer and a reflux condenser.

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture. The addition may be exothermic and should be done carefully, potentially with cooling in an ice bath.

-

After the initial exotherm subsides, heat the reaction mixture at reflux (typically 60-80°C) for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Carefully basify the mixture by the slow addition of a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline. This will precipitate tin hydroxides.

-

Filter the mixture to remove the tin salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 6-Chloro-1-naphthylamine by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reduction of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Methanol | 40-60 | 2-4 | >90 | Requires high-pressure equipment; catalyst is pyrophoric. |

| Béchamp Reduction | Fe, AcOH or HCl (cat.) | Ethanol/Water | 80-100 | 4-8 | 80-95 | Generates significant iron sludge; exothermic. |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 60-80 | 1-3 | 85-95 | Generates tin waste; work-up can be challenging. |

Visualizations

The following diagrams illustrate the logical workflow for each reduction method.

Caption: Workflow for Catalytic Hydrogenation.

Caption: Workflow for Béchamp Reduction.

Caption: Workflow for Stannous Chloride Reduction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-6-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Chloro-6-nitronaphthalene. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, offering access to a wide range of substituted nitronaphthalene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, the electron-withdrawing nature of the nitro group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for successful transformations. The primary palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

A general catalytic cycle for these reactions begins with the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or coordination of the coupling partner (in Heck and Buchwald-Hartwig aminations). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2]

General Experimental Workflow